molecular formula C10H13NO B14429684 1-(Pyridin-3-yl)cyclopentan-1-ol CAS No. 81417-95-0

1-(Pyridin-3-yl)cyclopentan-1-ol

Cat. No.: B14429684
CAS No.: 81417-95-0
M. Wt: 163.22 g/mol
InChI Key: NLLHHCKIZSPZAR-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)cyclopentan-1-ol is an organic compound that features a cyclopentane ring bonded to a pyridine ring through a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)cyclopentan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine derivatives with cyclopentanone in the presence of a reducing agent. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)cyclopentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Pyridin-3-yl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyridine ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, influencing various biochemical pathways and exerting its effects .

Comparison with Similar Compounds

Uniqueness: 1-(Pyridin-3-yl)cyclopentan-1-ol is unique due to the combination of a cyclopentane ring and a pyridine ring connected through a hydroxyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

81417-95-0

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-pyridin-3-ylcyclopentan-1-ol

InChI

InChI=1S/C10H13NO/c12-10(5-1-2-6-10)9-4-3-7-11-8-9/h3-4,7-8,12H,1-2,5-6H2

InChI Key

NLLHHCKIZSPZAR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CN=CC=C2)O

Origin of Product

United States

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